molecular formula C17H19N3O3 B5472003 N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B5472003
M. Wt: 313.35 g/mol
InChI Key: YJSMJIQBWGWPRL-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a furan ring, a piperazine moiety, and a carboxamide group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-phenylpiperazine through the reaction of phenylamine with piperazine under controlled conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with an appropriate furan derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can lead to improved cognitive function in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide is unique due to its specific combination of the furan ring, piperazine moiety, and carboxamide group, which contribute to its distinct chemical properties and potential biological activities. Its ability to inhibit acetylcholinesterase selectively makes it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16(13-18-17(22)15-7-4-12-23-15)20-10-8-19(9-11-20)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSMJIQBWGWPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724636
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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